4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both triazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole or thiazole rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole or thiazole derivatives .
Scientific Research Applications
4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-containing compound with anticancer properties.
(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid: Used in pharmaceutical research for its potential biological activities.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives: Evaluated for their cytotoxic activities against various cancer cell lines.
Uniqueness
4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine is unique due to its dual triazole-thiazole structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Biological Activity
4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound characterized by the presence of both thiazole and triazole moieties. Its molecular formula is C₇H₈N₄S, and its unique structure contributes to a range of biological activities. This article explores the biological activity of this compound by reviewing relevant studies and findings.
Structural Overview
The compound integrates a thiazole ring and a 1,2,3-triazole ring, which enhances its reactivity and biological interactions. The presence of nitrogen and sulfur atoms in its structure is pivotal for its potential biological applications.
Biological Activities
Research indicates that compounds containing triazole and thiazole rings exhibit various biological activities, including:
- Antimicrobial Activity : Many derivatives show significant antimicrobial properties against bacteria and fungi.
- Anticancer Properties : Some studies have highlighted the potential of thiazole derivatives in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Certain compounds within this class have demonstrated anti-inflammatory capabilities.
Summary of Biological Activities
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. For instance:
- Enzyme Inhibition : The binding affinity to certain enzymes can lead to reduced enzymatic activity, which is beneficial in antimicrobial and anticancer applications.
- Cellular Interaction : The compound may interfere with cellular signaling pathways, thereby inhibiting tumor growth or microbial replication.
Case Studies
Several studies have demonstrated the efficacy of this compound:
- Antimicrobial Study : A study reported the synthesis of various derivatives based on the thiazole-triazole framework that exhibited enhanced antimicrobial activity compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives than for conventional treatments .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives. It was found that certain modifications in the structure led to improved cytotoxicity against cancer cell lines such as A-431 (human epidermoid carcinoma) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
- Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory properties of related compounds, suggesting that they can reduce pro-inflammatory cytokines in cellular models .
Properties
Molecular Formula |
C6H7N5S |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
4-(2-methyltriazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-11-8-2-4(10-11)5-3-12-6(7)9-5/h2-3H,1H3,(H2,7,9) |
InChI Key |
DEVJUVDRPZJCRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2=CSC(=N2)N |
Origin of Product |
United States |
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